![molecular formula C22H18N4O2S B2949842 N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide CAS No. 1210426-49-5](/img/structure/B2949842.png)
N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been found to have potent antitumor effects . It has been reported that it inhibits pancreatic invasive ductal adenocarcinoma cell proliferation . It also showed clear synergistic antitumor effects with 5-fluorouracil in the human alveolar adenocarcinoma cell line A549 and the non-small-cell lung carcinoma cell line EKVX .
Glutaminase-1 Inhibition
The compound is a selective inhibitor of glutaminase-1 (GLS1) . GLS1 is an enzyme that plays a key role in glutaminolysis, a metabolic process that cancer cells often rely on for growth and survival . By inhibiting GLS1, the compound can potentially starve cancer cells of the nutrients they need to proliferate .
Senescent Cell Removal
The compound plays a significant role in senescent cell removal . Senescent cells are aged or damaged cells that no longer divide but remain metabolically active. These cells can contribute to aging and various diseases, so compounds that can remove them have potential therapeutic value .
Positron Emission Tomography (PET) Probe
The compound has been synthesized as a positron emission tomography (PET) probe . PET is a type of imaging test that helps reveal how tissues and organs are functioning. The compound, labeled with a radioactive isotope, can be used as a tracer in PET scans to help visualize certain biological processes .
Inhibition of Abl Kinase
More recently, the compound has been found to inhibit Abl kinase with an IC50 value of 7.4 µM . Abl kinases are proteins that play a role in cell division, cell adhesion, and stress response. Inhibitors of these kinases can have potential applications in the treatment of certain types of cancer .
Potential for Clinical Trials
Several thiadiazole-containing compounds, including this one, have moved into clinical trials either as single agents or in combination with existing anticancer drugs . This suggests that the compound has potential for further development as a therapeutic agent .
Wirkmechanismus
Target of Action
The primary target of this compound is the kidney-type glutaminase (KGA) . KGA is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various metabolic pathways .
Mode of Action
The compound, also known as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), acts as a potent inhibitor of KGA . BPTES inhibits the allosteric activation caused by phosphate binding and promotes the formation of an inactive complex .
Biochemical Pathways
The inhibition of KGA by this compound affects the glutamine metabolism pathway. By inhibiting KGA, the conversion of glutamine to glutamate is reduced, which can impact various downstream processes, including the production of α-ketoglutarate, a key component of the citric acid cycle .
Result of Action
The inhibition of KGA by this compound can potentially limit the accumulation of excess glutamate, which may help minimize the loss of neurological function that accompanies brain injury .
Eigenschaften
IUPAC Name |
N-[4-[2-oxo-2-(quinolin-5-ylamino)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-20(12-15-6-2-1-3-7-15)26-22-24-16(14-29-22)13-21(28)25-19-10-4-9-18-17(19)8-5-11-23-18/h1-11,14H,12-13H2,(H,25,28)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGJPLQVGBYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.